molecular formula C9H6Cl2N2O B1453930 4-(3,4-Dichlorophenyl)-1,3-oxazol-2-amine CAS No. 1250201-47-8

4-(3,4-Dichlorophenyl)-1,3-oxazol-2-amine

Cat. No.: B1453930
CAS No.: 1250201-47-8
M. Wt: 229.06 g/mol
InChI Key: CSEAFEREKSEPIV-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorophenyl)-1,3-oxazol-2-amine is a heterocyclic compound that features an oxazole ring substituted with a 3,4-dichlorophenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence

Scientific Research Applications

Antiprotozoal Activity

4-(3,4-Dichlorophenyl)-1,3-oxazol-2-amine and its analogues have been explored for their potential in antiprotozoal applications. A study by Das and Boykin (1977) synthesized and evaluated eighteen substituted 2,5-bis(4-guanylphenyl)furans and related analogues for their antimalarial and antitrypanosomal activity. Although none exhibited high antimalarial activity, several showed significant effectiveness against Trypanosoma rhodesiense in mice, suggesting a potential avenue for the development of novel antiprotozoal agents (Das & Boykin, 1977).

Diuretic Agents

Another area of application for derivatives of this compound is in the development of diuretic agents. Husain et al. (2016) synthesized a series of new benzothiazole sulfonamides containing a quinoxaline ring system, designed with the hope of finding new diuretic agents. One compound in particular showed excellent in vivo diuretic activity and was identified as a better diuretic agent than the reference drugs, suggesting the potential of these derivatives in diuretic applications (Husain et al., 2016).

Anti-inflammatory Agents

Compounds containing the this compound moiety have also been investigated for their anti-inflammatory properties. Singh et al. (2008) synthesized a series of thiazolyl/oxazolyl formazanyl indoles and evaluated their anti-inflammatory activity. The study found that several compounds exhibited moderate to good anti-inflammatory activity, with one compound, in particular, showing higher percent inhibition of oedema and lower ulcerogenic liability than the reference drug phenyl butazone, indicating the potential of these compounds as anti-inflammatory agents (Singh, Bhati, & Kumar, 2008).

Mechanism of Action

Target of Action

Compounds with similar structures, such as 3,4-dichlorophenylhydrazine , have been used in the preparation of other compounds, suggesting that they may interact with various biological targets.

Mode of Action

Related compounds like dcmu, a herbicide, inhibits photosynthesis by blocking the electron flow from photosystem ii to plastoquinone

Biochemical Pathways

Related compounds like dcmu interrupt the photosynthetic electron transport chain, reducing the plant’s ability to convert light energy into chemical energy . This could suggest that 4-(3,4-Dichlorophenyl)-1,3-oxazol-2-amine might affect similar pathways, but more research is needed to confirm this.

Pharmacokinetics

Related compounds like 3,4-dichloromethylphenidate are primarily metabolized by the liver and excreted predominantly in the urine . This could suggest that this compound might have similar ADME properties, but more research is needed to confirm this.

Action Environment

Related compounds like propanil affect non-target organisms and present severe risks for birds, small mammals, and several species of the aquatic biota . This could suggest that environmental factors might similarly influence the action of this compound, but more research is needed to confirm this.

Biochemical Analysis

Biochemical Properties

4-(3,4-Dichlorophenyl)-1,3-oxazol-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with reactive oxygen species (ROS) and antioxidant enzymes, such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase catalytic subunit (GCLC), which are involved in oxidative stress responses . These interactions suggest that this compound may have antioxidant properties and could be useful in mitigating oxidative damage in cells.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in PC12 cells, this compound has been found to protect against hydrogen peroxide-induced oxidative damage by upregulating the expression of HO-1 and GCLC proteins . This indicates that the compound can enhance cellular antioxidant defenses and promote cell survival under stress conditions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It has been shown to inhibit certain enzymes and activate others, leading to changes in gene expression and cellular function. For instance, the compound can inhibit the activity of photosystem II by blocking the plastoquinone binding site, thereby disrupting electron flow and affecting photosynthesis . Additionally, it can activate antioxidant response elements, leading to the upregulation of protective genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound has shown sustained protective effects against oxidative stress in cell culture models .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound has been observed to have beneficial effects, such as enhancing antioxidant defenses and protecting against oxidative damage . At higher doses, it may exhibit toxic or adverse effects, including tissue irritation and potential toxicity to organs . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have different biological activities . Additionally, it can affect metabolic flux and alter the levels of certain metabolites, further influencing cellular function and health.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various compartments, including the cytoplasm and organelles, where it exerts its effects. The distribution of this compound within tissues can also influence its overall efficacy and safety.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can interact with mitochondrial proteins and influence energy metabolism and oxidative stress responses. Understanding the subcellular localization of this compound can provide insights into its mechanisms of action and potential therapeutic applications.

Properties

IUPAC Name

4-(3,4-dichlorophenyl)-1,3-oxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2O/c10-6-2-1-5(3-7(6)11)8-4-14-9(12)13-8/h1-4H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSEAFEREKSEPIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=COC(=N2)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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